molecular formula C10H10N4O2S B564385 Sulfadiazine-13C6 CAS No. 1189426-16-1

Sulfadiazine-13C6

Cat. No.: B564385
CAS No.: 1189426-16-1
M. Wt: 256.23
InChI Key: SEEPANYCNGTZFQ-AHBHZWPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfadiazine-13C6 is a labeled variant of Sulfadiazine . Sulfadiazine is a sulfonamide antibiotic with antimalarial activity . It is used for research purposes .


Synthesis Analysis

Sulfadiazine and its isotopically labeled variants can be synthesized using commercially available uniformly [14C]- and [13C]-labeled aniline as starting materials . The process involves a four-step or five-step reaction, which includes the condensation of labeled N-acetylsulfanilyl chloride and aminoheterocycles .


Molecular Structure Analysis

The molecular formula of this compound is C4H10N4O2S . Its molecular weight is 256.23 .

Scientific Research Applications

  • Environmental Behavior and Degradation :

    • Sulfadiazine is widely used in veterinary medicine, and its sorption and desorption behavior in soil and soil-manure systems have been studied. It is known to bind tightly to soil particles, showing significant hysteresis effects in its sorption-desorption behavior, which raises concerns about environmental contamination, especially in water sources (Sukul et al., 2008).
    • Investigations on sulfadiazine's fate in manured soil have shown that it forms nonextractable residues in soil, indicating its high affinity to soil matrices and potential for environmental persistence (Kreuzig & Höltge, 2005).
  • Biodegradation and Microbial Interaction :

    • Studies have focused on sulfadiazine's biodegradation in anaerobic denitrifying systems, revealing that certain microbial communities are highly efficient in degrading sulfadiazine. This suggests potential strategies for mitigating its environmental impact (Zheng et al., 2020).
    • The impact of sulfadiazine on microbial communities and nitrogen transformation in soil has also been a focus, with evidence showing that it affects the abundance and diversity of denitrifying bacteria (Kleineidam et al., 2010).
  • Solubility and Thermodynamic Properties :

    • Research has been conducted on the solubility of sulfadiazine in subcritical water and water-alcohol mixtures, which is crucial for understanding its behavior in various environmental conditions (Akay et al., 2018).
  • Photodegradation and Environmental Effects :

    • Photodegradation studies have examined the breakdown of sulfadiazine under various environmental conditions, including in soil surfaces and aqueous solutions, providing insights into how it may degrade in natural settings (Wolters & Steffens, 2005).
  • Detection and Analysis Techniques :

    • Development of methods for the detection and analysis of sulfadiazine in various environments, such as fish farming and wastewater, highlights the need for monitoring its presence and concentrations in different ecosystems (Almeida et al., 2011).

Mechanism of Action

Target of Action

Sulfadiazine-13C6, a labeled form of Sulfadiazine , is a sulfonamide antibiotic. Its primary target is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, its deficiency can lead to impaired bacterial growth and replication .

Pharmacokinetics

Sulfadiazine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 3–7 hours . It is metabolized in the liver and excreted in the urine . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts crucial metabolic processes within the bacterial cell, leading to impaired growth and replication .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, a study found that the removal of Sulfadiazine from the environment through processes like hydrolysis, photodegradation, and biodegradation can be influenced by the presence of microalgae . Furthermore, the temperature can affect the pharmacokinetics of Sulfadiazine, which may also apply to this compound .

Biochemical Analysis

Biochemical Properties

Sulfadiazine-13C6 has been extensively employed in scientific research for diverse applications It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Metabolic Pathways

This compound is involved in sulfonamide metabolic pathways within living organisms It likely interacts with various enzymes or cofactors

Properties

IUPAC Name

4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-AHBHZWPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676145
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189426-16-1
Record name 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189426-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.